5-(1-Aminoethyl)-2-methylphenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-(1-aminoethyl)-2-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-6-3-4-8(7(2)10)5-9(6)11/h3-5,7,11H,10H2,1-2H3 |
InChI Key |
FGVUAFXUHFAEPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 1 Aminoethyl 2 Methylphenol and Its Precursors
Retrosynthetic Analysis of 5-(1-Aminoethyl)-2-methylphenol Scaffold
A logical retrosynthetic analysis of this compound identifies the carbon-nitrogen bond of the aminoethyl group as the primary disconnection point. This approach simplifies the molecule to a key intermediate, 5-acetyl-2-methylphenol, and an ammonia (B1221849) equivalent. This strategy is advantageous as it leads to a common and readily accessible precursor, allowing for the introduction of the chiral amine functionality in a late stage of the synthesis.
Further disconnection of 5-acetyl-2-methylphenol via a Friedel-Crafts acylation strategy points towards 2-methylphenol (o-cresol) as a plausible starting material. This two-step retrosynthetic pathway provides a clear and convergent route to the target molecule, starting from simple and commercially available precursors.
Design and Development of Classical and Contemporary Synthetic Routes to this compound
The synthesis of this compound can be approached through several strategic routes, each with its own merits regarding efficiency, stereocontrol, and environmental impact.
Multi-Step Linear and Convergent Synthetic Strategies
A common strategy for the synthesis of this compound involves a multi-step linear sequence starting from 2-methylphenol. The key steps typically include:
Friedel-Crafts Acylation: The reaction of 2-methylphenol with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the acetyl group at the 5-position, yielding 5-acetyl-2-methylphenol. The regioselectivity of this reaction is crucial and is influenced by the directing effects of the hydroxyl and methyl groups on the aromatic ring.
Reductive Amination: The subsequent conversion of the ketone functionality in 5-acetyl-2-methylphenol to the primary amine. This can be achieved through direct reductive amination with ammonia and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation of the corresponding imine. mdma.ch
A convergent approach could involve the synthesis of a suitable organometallic reagent derived from a protected 2-methylphenol derivative, which would then react with an electrophilic synthon for the aminoethyl group. However, the linear approach starting from 2-methylphenol is more commonly described for analogous structures due to its straightforward nature.
Asymmetric and Enantioselective Synthesis Approaches for Chiral Centers in this compound
The critical step in the synthesis of enantiomerically pure this compound is the introduction of the chiral center at the carbon bearing the amino group. This is typically achieved through asymmetric reduction of the ketone or the corresponding imine.
Catalytic Asymmetric Hydrogenation:
Transition metal-catalyzed asymmetric hydrogenation of the imine derived from 5-acetyl-2-methylphenol is a powerful method. Chiral phosphine (B1218219) ligands complexed with metals like rhodium, ruthenium, and iridium are often employed. nih.govorganic-chemistry.org For instance, palladium-based catalysts with chiral bisphosphine ligands have shown high enantioselectivity in the hydrogenation of N-sulfonylimines derived from substituted acetophenones. nih.gov
Enzymatic Reductive Amination:
Biocatalysis offers a highly selective and environmentally friendly alternative. Transaminases (TAs) can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov An engineered transaminase could potentially be used for the direct conversion of 5-acetyl-2-methylphenol to either the (R) or (S) enantiomer of this compound with high enantiomeric excess (ee). organic-chemistry.org Similarly, amine dehydrogenases (AmDHs) represent another class of enzymes capable of catalyzing reductive amination with excellent stereoselectivity. rsc.org
Below is a table summarizing representative catalytic systems for the asymmetric synthesis of chiral amines from structurally similar ketones, which could be adapted for the synthesis of this compound.
Table 1: Representative Catalytic Systems for Asymmetric Synthesis of Chiral Amines
| Catalyst System | Substrate Type | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Pd(CF₃CO₂)₂/(S)-SegPhos | N-diphenylphosphinyl ketimines | 87-99 | 87-99 | nih.gov |
| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | - | up to 90 | organic-chemistry.org |
| Engineered Transaminase | Prositagliptin ketone | - | >99 | organic-chemistry.org |
| Amine Dehydrogenase (MsmeAmDH) | Butan-2-one | 51 | 92.6 |
Integration of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry can be effectively integrated into the synthesis of this compound. Key areas of focus include the use of biocatalysis, which operates under mild conditions in aqueous media, and the replacement of hazardous reagents and solvents. nih.gov
For instance, the use of enzymes like transaminases or alcohol dehydrogenases for the asymmetric step avoids the need for heavy metal catalysts and often proceeds with high atom economy. Furthermore, research into greener solvent alternatives, such as deep eutectic solvents (DESs), for amination reactions is an active area of investigation. The use of catalytic hydrogenation with molecular hydrogen as the reductant is also a greener alternative to stoichiometric metal hydrides. nih.gov
Synthesis and Functionalization of Key Intermediates and Advanced Precursors
The primary key intermediate in the synthesis of this compound is 5-acetyl-2-methylphenol . Its synthesis is typically achieved via Friedel-Crafts acylation of 2-methylphenol.
Another important precursor is 5-amino-2-methylphenol (B1213058) , which can be obtained through various methods, including the reduction of a corresponding nitro-substituted phenol (B47542). This aminophenol can then be alkylated to introduce the ethyl group.
The synthesis of the chiral alcohol, 5-(1-hydroxyethyl)-2-methylphenol , via asymmetric reduction of 5-acetyl-2-methylphenol is another critical pathway. This chiral alcohol can then be converted to the target amine, for example, through a Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution with an amine source.
Optimization of Reaction Conditions, Catalysis, and Stereoselectivity
The optimization of the synthesis of this compound is crucial for achieving high yields and enantioselectivity.
For the asymmetric hydrogenation of the imine intermediate, key parameters to optimize include the choice of catalyst (metal and ligand), solvent, hydrogen pressure, and temperature. The enantioselectivity can be highly dependent on the structure of the chiral ligand and the reaction conditions.
In biocatalytic methods , optimization involves screening for the most effective enzyme, controlling the pH, temperature, and substrate/cofactor concentrations. Process optimization techniques, such as the use of immobilized enzymes or whole-cell systems, can enhance the stability and reusability of the biocatalyst. nih.gov
The following table presents a hypothetical optimization study for the asymmetric reduction of 5-acetyl-2-methylphenol, based on data for analogous substrates, to illustrate the effect of different catalysts and conditions on yield and enantiomeric excess.
Table 2: Optimization of Asymmetric Reduction of a Pro-chiral Ketone (Analogous to 5-acetyl-2-methylphenol)
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| RuCl₂[(R)-BINAP][(R)-DAIPEN] | i-PrOH/t-BuOK | i-PrOH | 28 | 98 | 99 (R) | |
| Pd(OAc)₂/(R,R)-QuinoxP* | H₂ | Acetone | Room Temp | - | >99 | |
| Hansenula polymorpha SC 13865 | Glucose | Water | - | >80 | >94 | nih.gov |
| Geotrichum candidum SC 5469 | Glucose | Water | - | 95 | 96 (S) | nih.gov |
Advanced Structural Elucidation and Stereochemical Analysis of 5 1 Aminoethyl 2 Methylphenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. copernicus.orgnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 5-(1-Aminoethyl)-2-methylphenol, ¹H and ¹³C NMR are crucial for confirming the core structure and providing insights into its conformational preferences.
The ¹H NMR spectrum would reveal distinct signals for each unique proton. The aromatic protons on the phenol (B47542) ring would appear as a set of multiplets, with their specific chemical shifts and coupling patterns determined by their substitution pattern. The methyl group attached to the ring and the methyl group on the aminoethyl side chain would each produce a singlet or doublet, respectively. The methine (CH) and amine (NH₂) protons of the ethylamine (B1201723) group would also have characteristic signals.
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to investigate through-space interactions between protons. mdpi.com This data is vital for determining the preferred conformation of the flexible aminoethyl side chain relative to the phenol ring. The analysis of coupling constants and chemical shifts, often aided by quantum mechanical calculations, allows for a detailed understanding of conformational stability and stereoelectronic interactions. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.2 | 115 - 130 |
| Phenolic OH | 8.5 - 9.5 | - |
| Ring-CH₃ | 2.1 - 2.3 | 15 - 20 |
| Ethyl-CH | 4.0 - 4.5 | 50 - 55 |
| Ethyl-CH₃ | 1.3 - 1.6 | 20 - 25 |
| Amine NH₂ | 1.5 - 3.0 | - |
| Aromatic C-O | - | 150 - 155 |
| Aromatic C-C(H)N | - | 135 - 140 |
| Aromatic C-CH₃ | - | 120 - 125 |
| Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions. |
X-ray Crystallography for Definitive Solid-State Structure Determination of this compound
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in its solid, crystalline form. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the precise positions of all atoms can be determined.
For this compound, a successful crystal structure analysis would unambiguously confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsion angles. This data is invaluable for validating the structures proposed by other methods like NMR and for understanding intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. The amino and hydroxyl groups are capable of forming strong hydrogen bonds, which would likely play a significant role in the crystal lattice. nih.gov While a specific crystal structure for this exact compound is not publicly available, analysis of similar phenolic compounds provides expected parameters. researchgate.net
Table 2: Representative Crystallographic Data for a Phenol Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.500 |
| b (Å) | 14.885 |
| c (Å) | 10.852 |
| β (°) | 91.49 |
| Volume (ų) | 1049.8 |
| Z (molecules/unit cell) | 4 |
| Note: Data is based on a representative Schiff base of a methylphenol derivative and serves as an illustrative example. researchgate.net |
Chiral Chromatography (HPLC, GC) and Polarimetry for Enantiomeric Purity Assessment
The presence of a stereocenter at the carbon atom bearing the amino group means that this compound exists as a pair of enantiomers. Chiral chromatography is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose. nih.gov The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. wikipedia.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used and are effective in resolving a wide range of chiral compounds, including amines. mdpi.comchromatographyonline.com The choice of mobile phase (for HPLC) or carrier gas and temperature program (for GC) is critical for achieving optimal separation. nih.govchromatographyonline.com
Polarimetry is a complementary technique that measures the rotation of plane-polarized light by a chiral compound in solution. While it can confirm the optical activity of a sample and is useful for monitoring purity, it is less accurate for precise quantification of enantiomeric ratios compared to chiral chromatography. nih.gov
Table 3: Illustrative Chiral HPLC Method Parameters for Enantiomer Separation
| Parameter | Condition |
| Column | CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Note: Method parameters are based on established procedures for separating chiral amines and may require optimization. nih.gov |
Advanced Vibrational Spectroscopy (Infrared, Raman) for In-depth Functional Group and Molecular Vibrational Mode Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. mdpi.com These methods are excellent for identifying the functional groups present in this compound. The absorption of IR radiation or the inelastic scattering of laser light (Raman) corresponds to specific vibrational transitions, such as bond stretching and bending. nih.govresearchgate.net
The IR and Raman spectra of this compound would exhibit characteristic bands for the O-H stretch of the phenol, the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic parts, C-O stretching, and the aromatic C=C ring stretching vibrations. americanpharmaceuticalreview.comijaemr.com Differences in the spectra of different physical forms (e.g., polymorphs) can reveal changes in intermolecular interactions in the solid state. americanpharmaceuticalreview.com Detailed analysis, often supported by Density Functional Theory (DFT) calculations, allows for the assignment of each band to a specific molecular motion. nih.govnih.govnih.gov
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenol O-H | Stretching | 3200 - 3600 (broad) |
| Amine N-H | Symmetric & Asymmetric Stretching | 3300 - 3500 (two bands) |
| Amine N-H | Scissoring (Bending) | 1590 - 1650 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Aromatic C=C | Ring Stretching | 1450 - 1600 |
| Phenol C-O | Stretching | 1200 - 1260 |
| Note: Values are typical ranges and can be influenced by hydrogen bonding and the physical state of the sample. americanpharmaceuticalreview.comijaemr.combiointerfaceresearch.com |
High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. nih.gov It measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the unambiguous determination of the molecular formula from the exact mass of the molecular ion ([M]⁺).
In addition to providing the molecular formula, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), causes the molecule to fragment in a predictable manner. The analysis of these fragmentation patterns provides valuable structural information. For this compound, a key fragmentation pathway would be the alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of a methyl radical to form a stable iminium ion. libretexts.orgmiamioh.edu This would produce a prominent peak at m/z [M-15]⁺. Other fragments corresponding to the loss of the entire aminoethyl group or cleavages within the aromatic ring could also be observed. docbrown.info Isotopic peaks (e.g., M+1, M+2) arise from the natural abundance of isotopes like ¹³C and ¹⁵N, and their relative intensities can be used to further confirm the elemental composition of the parent ion and its fragments.
Table 5: Predicted Mass Spectrometry Fragmentation for this compound (C₉H₁₃NO)
| m/z Value | Proposed Fragment Ion | Description |
| 151 | [C₉H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 136 | [C₈H₁₀NO]⁺ | Loss of a methyl radical (•CH₃) via alpha-cleavage |
| 107 | [C₇H₇O]⁺ | Cleavage of the C-C bond between the ring and the side chain |
| 77 | [C₆H₅]⁺ | Phenyl fragment (less likely with substitution) |
| Note: Fragmentation is based on general principles of mass spectrometry for amines and aromatic compounds. libretexts.orgdocbrown.info |
Computational Chemistry and Molecular Modeling of 5 1 Aminoethyl 2 Methylphenol
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiling
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. For 5-(1-Aminoethyl)-2-methylphenol, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry to its lowest energy state. mdpi.comresearchgate.net Such calculations would reveal crucial bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms.
Vibrational frequency analysis, performed at the same level of theory, serves two primary purposes. Firstly, it confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. Secondly, it provides a theoretical infrared (IR) spectrum, which can be compared with experimental data for structural validation.
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom, indicating these are sites susceptible to electrophilic attack. The LUMO distribution would highlight potential sites for nucleophilic attack.
Table 1: Predicted DFT Data for this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.5 eV | Electron-donating capability |
| LUMO Energy | -0.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Chemical stability and reactivity |
Note: The values in this table are hypothetical and serve as illustrative examples of the data that would be generated from DFT calculations.
For higher accuracy in energetic and conformational analysis, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation. These high-level calculations are particularly useful for resolving subtle differences in the energies of various conformers of this compound, which arise from the rotation around the single bonds of the aminoethyl side chain. Identifying the global minimum energy conformation is crucial as it represents the most populated state of the molecule under thermal equilibrium.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamics
While quantum mechanical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, providing a detailed view of conformational changes, flexibility, and intermolecular interactions.
For this compound, an MD simulation would typically be performed in a solvent box (e.g., water) to mimic physiological or experimental conditions. The simulation would reveal the accessible conformations of the flexible aminoethyl side chain and how it interacts with the surrounding solvent molecules. Analysis of the simulation trajectory can yield information on radial distribution functions, hydrogen bonding patterns, and the root-mean-square deviation (RMSD) and fluctuation (RMSF) of atomic positions, highlighting the rigid and flexible regions of the molecule.
Theoretical Molecular Docking Studies for Investigating Ligand-Target Recognition Principles
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjbcpm.com This is particularly relevant in drug discovery, where the aim is to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target.
In the case of this compound, docking studies could be performed against various biologically relevant targets. For instance, given its phenolic structure, it could be docked into the active site of enzymes like tyrosinase or cyclooxygenase. mdpi.com The results of such a study would provide a binding score, indicating the strength of the interaction, and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. This information is invaluable for understanding the principles of molecular recognition and for the rational design of more potent inhibitors or substrates.
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value | Description |
|---|---|---|
| Binding Affinity | -7.2 kcal/mol | Predicted free energy of binding |
| Interacting Residues | Tyr123, Ser234, Phe345 | Key amino acids in the binding pocket |
| Hydrogen Bonds | 2 | Formed between the ligand's hydroxyl and amino groups and the protein |
Note: This table presents hypothetical data that would be generated from a molecular docking study.
Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Molecular Features
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates the structural or physicochemical properties of molecules with their observed properties or activities. researchgate.net By developing a mathematical model, QSPR can be used to predict the properties of new, untested compounds.
For this compound, a QSPR model could be developed to predict properties such as its solubility, logP (lipophilicity), or boiling point. This would involve calculating a range of molecular descriptors for a series of related phenolic compounds with known experimental data. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would then be used to build the predictive model. Such a model would allow for the rapid estimation of the properties of this compound and other similar molecules.
Prediction of Reaction Mechanisms, Transition States, and Energy Barriers
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states. researchgate.netmdpi.commdpi.com
For this compound, computational methods could be used to study various reactions, such as its oxidation, metabolism, or synthetic pathways. For example, the mechanism of its reaction with a radical species could be investigated. This would involve locating the transition state structure for the reaction and calculating the activation energy barrier. The activation energy provides a quantitative measure of the reaction rate, with a lower barrier indicating a faster reaction. The study of reaction mechanisms at a molecular level provides fundamental insights into the chemical behavior of the compound and can guide the design of new synthetic routes or the prediction of metabolic pathways.
Mechanistic Chemical Biology Investigations of 5 1 Aminoethyl 2 Methylphenol in Vitro/molecular Level
Elucidation of Molecular Recognition Principles with Hypothetical Biological Macromolecules
The interaction of 5-(1-Aminoethyl)-2-methylphenol with biological macromolecules such as proteins and nucleic acids is governed by a combination of non-covalent forces. The molecule's structure allows for a variety of interactions that dictate its binding specificity and affinity.
Ionic Interactions: At physiological pH, the primary amine of the ethylamine (B1201723) group is expected to be protonated, carrying a positive charge. This enables strong electrostatic or ionic interactions with negatively charged amino acid residues like aspartate and glutamate (B1630785) in a protein's binding pocket.
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a versatile hydrogen bond donor and acceptor. It can form hydrogen bonds with the side chains of residues like serine, threonine, and tyrosine, or with the polypeptide backbone. The amino group (-NH3+) is an excellent hydrogen bond donor.
Pi-Interactions: The electron-rich aromatic ring can engage in several types of pi-interactions. These include pi-pi stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan, and cation-pi interactions where the electron-rich face of the ring interacts favorably with a positively charged group, such as the side chain of lysine (B10760008) or arginine.
Table 1: Theoretical Molecular Recognition Profile of this compound
| Interacting Group of Ligand | Type of Interaction | Potential Macromolecular Partner (Amino Acid Residues) |
| Protonated Amine (-NH3+) | Ionic Interaction, Hydrogen Bond Donor | Aspartate, Glutamate |
| Phenolic Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Tyrosine, Histidine, Asparagine, Glutamine |
| Aromatic Ring | Hydrophobic, Pi-Pi Stacking, Cation-Pi | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine, Lysine, Arginine |
| Methyl Group (-CH3) | Hydrophobic | Alanine, Valine, Leucine, Isoleucine |
Investigation of Specific Binding Modes and Interaction Dynamics with Model Protein Systems
To visualize how this compound might bind, we can propose a hypothetical active site within a model protein, such as a kinase or a G-protein coupled receptor, which often bind ligands with similar phenol-ethylamine scaffolds.
In a hypothetical binding scenario, the protonated amine would likely act as an anchor, forming a salt bridge with a key acidic residue (e.g., Asp184) deep within the binding pocket. This initial electrostatic interaction would orient the rest of the molecule. The phenolic hydroxyl group could then form a hydrogen bond with a polar residue like Ser203 or the backbone carbonyl of a residue like Gly182. Simultaneously, the phenol (B47542) ring could be positioned in a hydrophobic sub-pocket, flanked by residues such as Phe80 and Leu135, stabilized by pi-stacking and hydrophobic forces. The 2-methyl group would further enhance this hydrophobic interaction and could provide steric hindrance that favors a specific rotational conformation of the phenol ring.
Molecular dynamics simulations would be essential to explore the flexibility of the ethyl linker and the stability of these interactions over time, revealing whether the binding is static or if the ligand adopts multiple conformations within the active site.
Table 2: Hypothetical Binding Interactions in a Model Protein Active Site
| Ligand Moiety | Interaction Type | Hypothetical Protein Residue | Role in Binding |
| Aminoethyl Group (protonated) | Ionic Bond | Aspartate (Asp) | Primary anchoring interaction |
| Phenolic Hydroxyl Group | Hydrogen Bond | Serine (Ser) | Orientation and specificity |
| Phenol Ring | Pi-Pi Stacking | Phenylalanine (Phe) | Stabilization of the aromatic core |
| Methyl Group | Hydrophobic Interaction | Leucine (Leu) | Enhancement of affinity and conformational restriction |
Theoretical Enzyme Inhibition Mechanisms (if applicable to structural analogy)
The structure of this compound bears a resemblance to biogenic amines like norepinephrine (B1679862) and dopamine (B1211576), as well as to other phenolic compounds known to inhibit certain enzymes. nih.gov This suggests it could theoretically act as an enzyme inhibitor.
One plausible target is tyrosinase , an enzyme involved in melanin (B1238610) synthesis, which is known to be inhibited by various phenolic derivatives. nih.gov The phenol group of this compound could mimic tyrosine, the natural substrate. It could act as a competitive inhibitor , binding to the active site and preventing the substrate from binding. The binding affinity would be influenced by the hydroxyl group's position and the presence of other substituents. nih.gov
Another potential mechanism involves the covalent modification of enzymes. Some phenolic compounds can be oxidized to form reactive quinones, which can then covalently attach to nucleophilic residues like cysteine or lysine on the enzyme surface, leading to irreversible inhibition. nih.gov It is conceivable that under specific oxidative conditions, the phenol group of this compound could be converted to a reactive species, causing enzyme inactivation. nih.gov Studies have shown that the order in which substrates and inhibitors (like phenols) bind can significantly affect enzyme activity, a phenomenon known as substrate inhibition. tum.de
Table 3: Structural Analogy and Potential for Enzyme Inhibition
| Feature of this compound | Analogous Feature in Natural Substrate (e.g., Tyrosine) | Potential Inhibitory Mechanism |
| Phenolic Hydroxyl Group | Phenolic Hydroxyl Group | Competitive binding to the active site |
| Aromatic Ring | Aromatic Ring | Mimicking the substrate's core structure |
| Aminoethyl Side Chain | Amino Acid Backbone | Anchoring in or near the active site |
Analysis of Ligand-Receptor Interaction Kinetics at the Molecular Level (theoretical)
The kinetics of binding, defined by the association rate (k_on) and dissociation rate (k_off), are as crucial as binding affinity. nih.gov For this compound, we can theorize how its structure influences these rates.
Association Rate (k_on): The initial binding event is likely driven by the diffusion of the ligand into the binding site. nih.gov The positively charged amine could facilitate this process through long-range electrostatic steering, attracting the ligand to a negatively charged patch on the receptor surface, thereby increasing the effective concentration near the binding site and enhancing k_on.
Dissociation Rate (k_off): The k_off rate, which determines the residence time of the drug on its target, is governed by the strength and number of interactions holding the ligand in place. youtube.com A slow k_off (long residence time) would be favored if the ligand establishes multiple, stable interactions, such as a strong salt bridge from the amine, a well-placed hydrogen bond from the phenol, and extensive hydrophobic contacts. The conformational flexibility of the ethyl linker might allow the molecule to adopt an "induced fit," further stabilizing the complex and lowering k_off. acs.org
Real-time monitoring of mechanical deformation in cellular membranes upon molecular interaction is a technique that can be used for the quantitative analysis of small molecule-membrane protein interaction kinetics. nih.gov
Table 4: Theoretical Influence of Structural Features on Binding Kinetics
| Structural Feature | Kinetic Parameter Affected | Theoretical Rationale |
| Positive Charge on Amine | Increases k_on | Electrostatic steering towards a negatively charged binding pocket. |
| Multiple Interaction Points (H-bonds, ionic, hydrophobic) | Decreases k_off | The energy required to break all interactions simultaneously is high, leading to a longer residence time. |
| Conformational Flexibility | Decreases k_off | Allows for an induced fit, optimizing interactions within the binding pocket. |
Investigation of Cellular Uptake and Intracellular Distribution Mechanisms (from a purely mechanistic, theoretical perspective)
How a molecule enters a cell is fundamental to its biological activity. For this compound, several theoretical mechanisms can be proposed.
Passive Diffusion: Due to its charged nature at physiological pH, passive diffusion across the lipid bilayer is likely to be very slow. The neutral, unprotonated form would be more lipid-soluble, but its concentration would be low. The balance between its hydrophilicity (amine, hydroxyl) and hydrophobicity (aromatic ring, methyl group) would determine its modest potential for passive transport.
Facilitated Diffusion/Active Transport: A more probable route of entry is via transporter proteins. Its structural similarity to biogenic amines suggests it could be a substrate for neurotransmitter transporters, such as the norepinephrine transporter (NET), dopamine transporter (DAT), or organic cation transporters (OCTs). These transporters recognize specific chemical features and move substrates across the cell membrane. For instance, some phenolic acids are known to be taken up by specific transporters like the gentisate transporter. frontiersin.org
Receptor-Mediated Endocytosis: If this molecule binds with high affinity to a cell-surface receptor, the entire ligand-receptor complex could be internalized into the cell within a vesicle. numberanalytics.com This process is generally reserved for larger molecules but can occur for small molecules with high-affinity targets.
Once inside the cell, its distribution would be influenced by its physicochemical properties. It might accumulate in acidic organelles like lysosomes, where it would be fully protonated, or it could bind to intracellular proteins and enzymes, as discussed previously. The Caco-2 cell monolayer model is a common in vitro method used to predict the cellular uptake of phenolic compounds and determine their permeability. researchgate.netresearchgate.net
Table 5: Theoretical Cellular Uptake Mechanisms
| Transport Mechanism | Requirements and Rationale | Likelihood for this compound |
| Passive Diffusion | Small size, lipophilicity, uncharged state. | Low (due to charge at physiological pH) |
| Facilitated/Active Transport | Structural analogy to endogenous substrates (e.g., neurotransmitters). | High (potential substrate for NET, DAT, or OCTs) |
| Receptor-Mediated Endocytosis | High-affinity binding to a specific cell-surface receptor. | Possible (dependent on the existence of a high-affinity receptor) |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 1 Aminoethyl 2 Methylphenol Analogues
Rational Design and Synthesis of Chemically Modified Analogues of 5-(1-Aminoethyl)-2-methylphenol for SAR Elucidation
The rational design of phenethylamine (B48288) analogues is a systematic process aimed at understanding how chemical modifications influence biological activity. This typically involves the synthesis of a series of compounds where specific parts of the molecule are altered, followed by biological evaluation.
The synthesis of chiral α-alkyl phenethylamines, such as the core of this compound, often begins with the reductive amination of a corresponding ketone. For instance, acetophenone (B1666503) derivatives can be reacted with an amine in the presence of a reducing agent to form the desired phenethylamine. The introduction of chirality can be achieved through the use of chiral auxiliaries or stereoselective reduction methods.
A general synthetic approach to phenethylamine analogues involves several key steps:
Formation of the Carbon Skeleton: This can be achieved through various organic reactions, including Grignard reactions or Friedel-Crafts acylations, to construct the basic phenethylamine framework.
Introduction of the Amino Group: Reductive amination of a ketone precursor is a common and efficient method.
Modification of Substituents: Functional groups on the aromatic ring and the amino group can be introduced or modified at different stages of the synthesis to create a library of analogues for SAR studies.
For example, a study on the synthesis of N-benzyl phenethylamines involved the indirect reductive amination of the respective phenethylamines and benzaldehydes. This approach allows for the exploration of a wide range of substituents on both the phenyl ring and the nitrogen atom, providing valuable insights into the SAR of these compounds.
A patent for the preparation of a related compound, 5-(2-hydroxyethyl)amino-o-cresol, describes a condensation reaction between 5-amino-2-methylphenol (B1213058) and ethylene (B1197577) carbonate. google.com This indicates a feasible route for modifying the amino group of a 5-amino-2-methylphenol scaffold.
The following table summarizes the synthesis of some phenethylamine derivatives and their precursors, illustrating the common synthetic strategies employed in their rational design.
| Precursor | Reagents and Conditions | Product | Reference |
| Acetophenone | Amine, Reducing Agent | α-Methylphenethylamine | General Knowledge |
| Phenethylamine | Benzaldehyde, Reductive Amination | N-Benzylphenethylamine | General Knowledge |
| 5-amino-2-methylphenol | Ethylene Carbonate, Heat | 5-(2-hydroxyethyl)amino-o-cresol | google.com |
Impact of Stereochemistry on Molecular Recognition and Interaction Profiles
The presence of a chiral center, as seen in the α-methyl group of the "1-aminoethyl" moiety in this compound, has a profound impact on the biological activity of phenethylamines. The different spatial arrangements of the substituents around the chiral carbon lead to enantiomers that can interact differently with chiral biological targets such as receptors and enzymes.
It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. For many phenethylamine derivatives, one enantiomer is often significantly more potent than the other. For example, in the case of amphetamine, the (S)-enantiomer is a more potent central nervous system stimulant than the (R)-enantiomer.
The resolution of racemic mixtures of chiral amines is a critical step in studying the impact of stereochemistry. Classical resolution methods, such as the formation of diastereomeric salts with a chiral resolving agent like tartaric acid, are often employed. pomona.edu Modern analytical techniques, such as chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral columns, are used to determine the enantiomeric purity of the separated compounds. pomona.edunih.gov
The differential activity of enantiomers underscores the importance of a three-dimensional understanding of drug-receptor interactions. The specific orientation of the amino group, the phenyl ring, and other substituents is critical for optimal binding to the target protein.
Substituent Effects on Reactivity, Tautomerism, and Conformational Preferences
The nature and position of substituents on the phenyl ring and the side chain of phenethylamine analogues play a critical role in determining their reactivity, conformational preferences, and ultimately, their biological activity.
Aromatic Ring Substituents:
Electronic Effects: The electronic properties of substituents on the phenyl ring can influence the pKa of the amino group and the phenol (B47542), as well as the molecule's interaction with the receptor. Electron-donating groups, such as methyl (-CH3) and hydroxyl (-OH), can increase the electron density of the aromatic ring, potentially affecting binding affinity.
Steric Effects: The size of the substituents can influence the conformation of the molecule and its ability to fit into a receptor's binding pocket. An ortho-substituent, like the 2-methyl group in this compound, can restrict the rotation of the ethylamine (B1201723) side chain, thereby influencing its conformational preferences. pomona.edu
Positional Isomerism: The position of substituents on the phenyl ring is crucial. For instance, in a series of phenethylamine derivatives targeting the 5-HT2A receptor, para-substitution with alkyl or halogen groups was found to have a positive effect on binding affinity. nih.govnih.gov
Side Chain Substituents:
α-Alkylation: The presence of a methyl group on the alpha-carbon of the ethylamine side chain, as in amphetamine and its derivatives, can protect the molecule from metabolism by monoamine oxidase (MAO), thereby increasing its duration of action. wikipedia.org
N-Alkylation: Substitution on the nitrogen atom can also significantly modulate activity. While small alkyl groups often decrease activity, larger groups like a benzyl (B1604629) substituent can sometimes increase affinity and potency.
| Position | Substituent | Effect on 5-HT2A Receptor Affinity |
| para (4-position) | Alkyl (e.g., -CH3, -C2H5) | Positive |
| para (4-position) | Halogen (e.g., -Cl, -Br) | Positive |
| ortho (2-position) | Methoxy (-OCH3) | Variable |
| Side Chain (α-position) | Methyl (-CH3) | Can increase potency and duration of action |
Conformational Preferences:
The flexibility of the ethylamine side chain allows phenethylamine derivatives to adopt various conformations. The relative orientation of the phenyl ring and the amino group is a key determinant of biological activity. Computational studies, such as conformational analysis using molecular mechanics and quantum mechanics methods, are often employed to understand the preferred conformations of these molecules and how they relate to their interaction with biological targets. pomona.edunih.gov
Exploration of Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its desired biological activity. cambridgemedchemconsulting.com This involves replacing a functional group with another that has similar physical or chemical properties. For the this compound scaffold, several bioisosteric replacements could be considered to improve its pharmacokinetic or pharmacodynamic profile.
Phenol Bioisosteres:
The phenolic hydroxyl group is a key functional group that can participate in hydrogen bonding with biological targets. However, it is also susceptible to metabolic conjugation (glucuronidation and sulfation), which can lead to rapid clearance and poor oral bioavailability. researchgate.net Therefore, replacing the phenol group with a bioisostere that is more metabolically stable but retains the hydrogen bonding capability is a common strategy in drug design.
Several heterocyclic groups have been successfully used as phenol bioisosteres. researchgate.net These include:
Benzimidazolones
Benzoxazolones
Indoles
Quinolinones
Pyridones
These groups can mimic the hydrogen bond donor/acceptor properties of the phenol while offering improved metabolic stability. The choice of a specific bioisostere depends on the desired physicochemical properties and the specific binding interactions with the target protein.
The following table presents some common bioisosteric replacements for the phenol group and their general properties. researchgate.netcambridgemedchemconsulting.com
| Original Group | Bioisosteric Replacement | Key Properties |
| Phenol (-OH) | Benzimidazolone | Hydrogen bond donor/acceptor, improved metabolic stability |
| Phenol (-OH) | Benzoxazolone | Hydrogen bond donor/acceptor, improved metabolic stability |
| Phenol (-OH) | Indole (N-H) | Hydrogen bond donor, can participate in π-stacking |
| Phenol (-OH) | Pyridone | Hydrogen bond donor/acceptor, can alter solubility |
Other Bioisosteric Replacements:
Bioisosteric replacements can also be considered for other parts of the this compound scaffold. For example, the methyl group on the phenyl ring could be replaced with other small alkyl groups or halogens to fine-tune the electronic and steric properties of the molecule. Similarly, the amino group could be incorporated into a heterocyclic ring to create more rigid analogues, which can sometimes lead to increased receptor selectivity.
The rational application of bioisosteric replacement, guided by an understanding of the SAR and SPR of the phenethylamine class, is a powerful tool for the optimization of lead compounds and the discovery of new therapeutic agents.
Derivatives, Analogues, and Advanced Chemical Modifications of 5 1 Aminoethyl 2 Methylphenol
Synthesis of Chemically Modified Derivatives of 5-(1-Aminoethyl)-2-methylphenol
The synthesis of derivatives from a parent compound like this compound involves targeted chemical reactions at its functional groups. While specific literature on this exact molecule is sparse, established synthetic protocols for similar phenolic amines can be applied to generate a diverse library of derivatives.
Key synthetic strategies include:
N-Acylation: The primary amino group on the ethyl side chain is readily acylated using acyl chlorides or anhydrides. This reaction can introduce a wide variety of functional groups, altering the molecule's polarity, size, and potential for hydrogen bonding. The synthesis of N-acyl-α-amino ketones and 1,3-oxazoles from amino acids demonstrates a similar principle of modifying an amino group to create new bioactive scaffolds. nih.gov
Schiff Base Formation: Condensation of the primary amino group with various aldehydes or ketones yields Schiff base derivatives. These reactions are typically straightforward and can introduce large, conjugated systems, which can be useful for creating ligands or compounds with specific electronic properties. The synthesis of Schiff bases from 2-amino-5-methylphenol (B193566) illustrates this approach, highlighting its utility in generating novel compounds with potential biological activities. researchgate.netglobalresearchonline.net
O-Alkylation/O-Acylation: The phenolic hydroxyl group can be modified through reactions like Williamson ether synthesis (O-alkylation) or esterification (O-acylation). These modifications can protect the hydroxyl group or introduce functionalities that modulate the compound's solubility and electronic characteristics.
Ring Substitution: Electrophilic aromatic substitution reactions, such as halogenation, can introduce substituents onto the benzene (B151609) ring. For example, bromination of 2-methylphenol yields 5-bromo-2-methylphenol, demonstrating the feasibility of modifying the aromatic core. sigmaaldrich.com These modifications can significantly alter the electronic nature and metabolic stability of the molecule.
The following interactive table outlines potential derivatives and the general synthetic methods that could be employed for their synthesis.
| Derivative Class | Target Functional Group | General Reaction Type | Potential Reagents | Resulting Moiety |
| N-Acyl Derivatives | Primary Amine | Acylation | Acyl Chlorides, Anhydrides | Amide |
| Schiff Bases (Imines) | Primary Amine | Condensation | Aldehydes, Ketones | Imine |
| O-Alkyl Ethers | Phenolic Hydroxyl | Williamson Ether Synthesis | Alkyl Halides | Ether |
| O-Acyl Esters | Phenolic Hydroxyl | Esterification | Acyl Chlorides, Carboxylic Acids | Ester |
| Ring-Halogenated Derivatives | Aromatic Ring | Electrophilic Halogenation | Br₂, Cl₂ | Aryl Halide |
Exploration of Covalent and Non-Covalent Modification Strategies for Enhanced Molecular Probing
Modifying this compound can transform it into a molecular probe, a tool used to detect and characterize specific biological or chemical entities. This can be achieved through both covalent and non-covalent strategies.
Covalent Modification involves forming a strong, stable chemical bond between the parent molecule and a reporter group (e.g., a fluorophore, a biotin (B1667282) tag).
Mechanism: The amino and hydroxyl groups of this compound are excellent nucleophiles for covalent linkage. For instance, the amino group can react with N-hydroxysuccinimide (NHS) esters or isothiocyanates of reporter molecules to form stable amide or thiourea (B124793) bonds, respectively.
Application in Probing: This strategy is used to permanently label target structures. For example, if this compound were found to bind to a specific protein, a derivative carrying a fluorescent tag could be used to visualize that protein within a cell. This approach has been used to identify protein-phenol adducts in complex systems. mdpi.com The concept of "template-assisted covalent modification" further illustrates how a molecule can be designed to covalently bind its target with high specificity, acting as a "molecular glue". nih.gov
Non-Covalent Modification relies on weaker, reversible interactions such as hydrogen bonds, electrostatic forces, and van der Waals interactions.
Mechanism: This strategy involves designing derivatives that have an affinity for a specific target. The modification might enhance existing interactions or introduce new ones. For example, adding a positively charged group could promote binding to a negatively charged pocket in a protein.
Application in Probing: Non-covalent probes are often used to study dynamic processes and equilibria. A study of a related compound, (E)-5-(diethylamino)-2-[(4-methylphenylimino)methyl]phenol, used UV-vis spectroscopy and computational methods to probe how tautomerism was affected by different solvent environments, an example of using the molecule's intrinsic properties for probing. nih.gov The switch from a covalent to a non-covalent inhibitor of an enzyme has been demonstrated by modifying the chemical scaffold to remove the reactive group while maintaining binding affinity. nih.gov
This table compares the two modification strategies for developing molecular probes from this compound.
| Strategy | Bond Type | Interaction Strength | Reversibility | Typical Reporter Groups | Target Functional Group on Parent Molecule |
| Covalent | Covalent Bond | Strong | Irreversible | Fluorophores (e.g., FITC), Biotin, Electrophilic warheads | Primary Amine, Phenolic Hydroxyl |
| Non-Covalent | H-bonds, Ionic, van der Waals | Weaker | Reversible | Affinity Tags, Chelating Agents | Entire molecular scaffold |
Theoretical Design of Metabolically Stable Analogues based on Predictive Models
A significant challenge in developing new chemical entities is ensuring metabolic stability. Predictive computational models are increasingly used to design analogues that can resist rapid breakdown by metabolic enzymes in the body. researchgate.net
For a molecule like this compound, metabolic liabilities would likely include oxidation of the phenolic ring and the methyl group by Cytochrome P450 (CYP) enzymes, as well as potential reactions at the amino group.
Predictive Modeling Approaches:
Machine Learning and Deep Learning: Modern predictive models utilize algorithms like random forests, graph neural networks (GNNs), and contrastive learning to forecast metabolic stability. nih.govoup.comnih.gov These models are trained on large datasets of compounds with known metabolic outcomes.
PredMS: This is a random forest-based model that classifies compounds as stable or unstable in human liver microsomes, achieving good predictive accuracy. nih.gov
Graph-Based Models (GNNs, CMMS-GCL, MS-BACL): These methods represent molecules as graphs and learn from their structure to predict properties. They can identify key functional groups and even relationships between chemical bonds that are crucial for metabolic stability. oup.comnih.gov
Expanded Models: Some models now incorporate non-CYP450 metabolic pathways, such as those involving aldehyde oxidase (AO) and carboxylesterases (CES), providing a more comprehensive prediction of a compound's fate. digitellinc.com
Designing Stable Analogues: By inputting the structure of this compound into these models, researchers can identify the most probable sites of metabolic attack. Based on these predictions, new analogues can be designed.
Site-Specific Modification: If the model predicts oxidation at the para-position of the hydroxyl group, an analogue could be synthesized with a metabolically robust substituent, like fluorine, at that position.
Bioisosteric Replacement: The methyl group on the ring could be replaced with a trifluoromethyl group (CF₃) to block oxidation at that site. Similarly, the ethylamine (B1201723) side chain could be modified to reduce its susceptibility to monoamine oxidase (MAO) or other amine-targeting enzymes.
The following table summarizes some predictive models applicable to the design of metabolically stable analogues.
| Model Name | Underlying Method | Key Feature | Predicted Outcome |
| PredMS | Random Forest | Uses an in-house database of 1,917 compounds. nih.gov | Classifies compounds as metabolically stable or unstable. nih.gov |
| XGBoost-based Models | Gradient Boosting | Incorporates non-CYP450 pathways (e.g., AO, XO, CES). digitellinc.com | Predicts cytosolic stability in human, mouse, and rat liver. digitellinc.com |
| CMMS-GCL | Graph Contrastive Learning | Interpretable model that identifies key functional groups. oup.com | Predicts metabolic stability and highlights important molecular features. oup.com |
| MS-BACL | Bond Graph Augmentation & Contrastive Learning | Considers atom-to-atom and bond-to-bond relationships. nih.gov | Enhanced structural representation for more reliable stability prediction. nih.gov |
By leveraging these advanced synthetic, probing, and computational strategies, the core structure of this compound can serve as a template for creating a new generation of molecules with tailored properties for research and technology.
Future Perspectives in 5 1 Aminoethyl 2 Methylphenol Research
Advancements in Stereoselective and Sustainable Synthetic Methodologies for 5-(1-Aminoethyl)-2-methylphenol
The synthesis of this compound, particularly in a stereoselective and sustainable manner, represents a significant and largely unaddressed challenge in organic chemistry. Currently, detailed and optimized synthetic routes for this specific molecule are not widely reported in scientific literature. Future research should prioritize the development of novel synthetic pathways that are both efficient and environmentally benign.
Key areas for future investigation include:
Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at the chiral center of the 1-aminoethyl group is crucial. This would enable the synthesis of enantiomerically pure (R)- and (S)-5-(1-Aminoethyl)-2-methylphenol, which is vital for studying its stereospecific interactions in biological systems.
Green Chemistry Approaches: The application of green chemistry principles, such as the use of renewable starting materials, atom-economical reactions, and environmentally friendly solvents, would be a significant advancement. researchgate.net Biocatalysis, employing enzymes to carry out specific synthetic transformations, could offer a highly selective and sustainable route.
Flow Chemistry: Continuous flow synthesis methodologies could provide a scalable, safe, and efficient means of producing this compound with high purity.
A comparative table of potential future synthetic approaches is presented below.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Catalytic Asymmetric Synthesis | High enantioselectivity, production of specific stereoisomers. | Catalyst design and optimization, cost of chiral ligands. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate scope limitations. |
| Flow Chemistry | Scalability, improved safety, precise control over reaction parameters. | Initial setup cost, potential for clogging with solid byproducts. |
| Microwave-Assisted Synthesis | Rapid reaction times, potential for improved yields. | Scalability limitations, potential for localized overheating. |
Refinement of Computational Predictions and Experimental Validations in Molecular Recognition Studies
Understanding how this compound interacts with biological macromolecules is fundamental to elucidating its potential biological activity. Future research in this area will heavily rely on a synergistic approach combining computational modeling and experimental validation.
Computational Approaches:
Initial computational data for a related stereoisomer, (S)-2-(1-aminoethyl)-5-methylphenol, provides basic physicochemical properties such as a Topological Polar Surface Area (TPSA) of 46.25 Ų and a LogP of 1.72. chemscene.com However, more sophisticated computational studies are needed. Future work should involve:
Molecular Docking: Predicting the binding modes and affinities of this compound with various protein targets.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound within a biological environment to understand the stability of its interactions over time.
Quantum Mechanical (QM) Calculations: Providing a more accurate description of the electronic structure and reactivity of the molecule, which can inform its interaction with target molecules. mendeley.com
Experimental Validation:
Computational predictions must be validated through rigorous experimental techniques. Future experimental studies should include:
Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and fluorescence polarization can be used to quantitatively measure binding affinities.
X-ray Crystallography and NMR Spectroscopy: These techniques can provide high-resolution structural information on how this compound binds to its molecular targets, confirming computational predictions.
The following table outlines key parameters for future molecular recognition studies.
| Parameter | Computational Method | Experimental Technique |
| Binding Affinity | Molecular Docking, Free Energy Calculations | SPR, ITC, Fluorescence Polarization |
| Binding Pose | Molecular Docking | X-ray Crystallography, NMR Spectroscopy |
| Interaction Stability | Molecular Dynamics Simulations | Temperature-dependent binding assays |
| Key Interacting Residues | Molecular Docking, MD Simulations | Site-directed mutagenesis with binding assays |
Expansion of Fundamental Mechanistic Understanding at the Sub-Molecular Level
A deep understanding of the mechanism of action of this compound at the sub-molecular level is essential for its rational development in any potential application. This requires moving beyond simple binding studies to investigate the electronic and conformational changes that occur upon interaction with a target.
Future research directions should include:
Advanced Spectroscopic Techniques: Techniques such as time-resolved spectroscopy could be employed to study the kinetics of binding and any subsequent conformational changes in the target molecule.
Computational Mechanistic Studies: Quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the reaction mechanisms if the compound acts as an enzyme inhibitor or catalyst.
Single-Molecule Studies: Techniques like Atomic Force Microscopy (AFM) and single-molecule fluorescence resonance energy transfer (smFRET) can provide insights into the interactions at the single-molecule level.
Development of Advanced Chemical Probes and Research Tools Based on the this compound Scaffold
The structural features of this compound, including its phenolic hydroxyl group, amino group, and chiral center, make it an attractive scaffold for the development of chemical probes and research tools.
Future research in this area could focus on:
Fluorescent Probes: Modification of the this compound structure by incorporating fluorophores could lead to the development of probes for imaging specific biological targets or processes.
Affinity-Based Probes: Attaching reactive groups or photoaffinity labels to the scaffold would allow for the covalent labeling and identification of binding partners in complex biological samples.
Fragment-Based Drug Discovery: The this compound core could serve as a starting fragment for the development of more potent and selective ligands through fragment-based screening and optimization.
The table below summarizes potential applications of this scaffold as a research tool.
| Research Tool | Modification Strategy | Potential Application |
| Fluorescent Probe | Conjugation with a fluorophore. | Cellular imaging of target proteins. |
| Affinity-Based Probe | Incorporation of a photoreactive group. | Identification of unknown binding partners. |
| Pharmacophore Model | Use as a scaffold in virtual screening. | Discovery of new bioactive molecules. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
